molecular formula C7H15NO3S B8221898 3-((3-Methoxypropyl)amino)thietane1,1-dioxide

3-((3-Methoxypropyl)amino)thietane1,1-dioxide

Cat. No.: B8221898
M. Wt: 193.27 g/mol
InChI Key: LVSYUIYERHDLIA-UHFFFAOYSA-N
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Description

3-((3-Methoxypropyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a thietane ring and a methoxypropylamino group.

Chemical Reactions Analysis

3-((3-Methoxypropyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace existing groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-((3-Methoxypropyl)amino)thietane1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-((3-Methoxypropyl)amino)thietane1,1-dioxide include other thietane derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. Examples of similar compounds include:

Each of these compounds has unique properties that make them suitable for different research and industrial applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-4-2-3-8-7-5-12(9,10)6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSYUIYERHDLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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